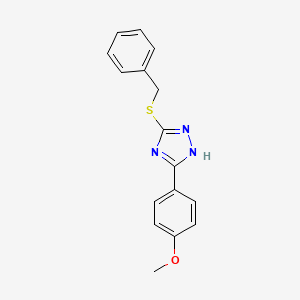
N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
As mentioned earlier, N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide may exert its therapeutic effects by reducing neuronal excitability and promoting relaxation.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide increases GABA levels in the brain and enhances GABAergic neurotransmission. This leads to a reduction in neuronal excitability and potential therapeutic benefits such as anticonvulsant, anxiolytic, and analgesic effects. N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for GABA-AT. This allows researchers to specifically target GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of using N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential to treat addiction to drugs such as cocaine and methamphetamine. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in humans for this indication. Additionally, researchers may investigate the use of N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in other neurological and psychiatric disorders such as epilepsy, anxiety disorders, and depression. Finally, further studies may be conducted to optimize the synthesis of N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide and improve its solubility in water for easier administration in lab experiments.
Méthodes De Synthèse
N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis begins with the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is cyclized with phosphoryl chloride to yield N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. The overall yield of this synthesis is approximately 20%.
Applications De Recherche Scientifique
N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been investigated for its potential to treat addiction to drugs such as cocaine and methamphetamine. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopentyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in humans.
Propriétés
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKWBPXOJCJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)




![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)